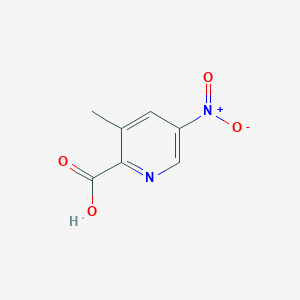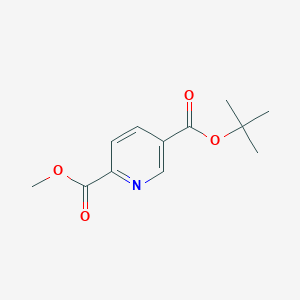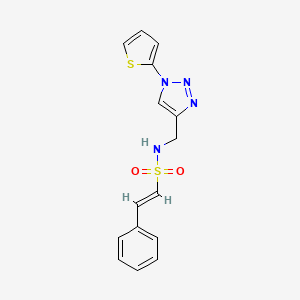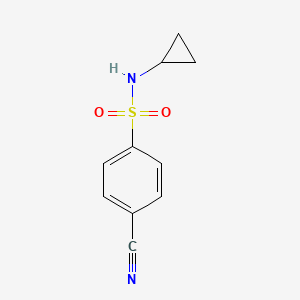amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1278298-30-8](/img/structure/B2989945.png)
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a useful research compound. Its molecular formula is C18H26ClN3O2 and its molecular weight is 351.88. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Pesticide Properties
New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides. These compounds, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and similar derivatives, have been studied using X-ray powder diffraction to explore their applicability in the agricultural sector. The detailed diffraction data provided insights into their structural integrity and potential efficacy as pesticides, highlighting a significant area of application in scientific research for enhancing agricultural productivity and pest management strategies (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Molecular Docking in Cancer Research
Another research application involves the synthesis and molecular docking analysis of related compounds for anticancer drug development. A specific derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and evaluated for its anticancer activity through in silico modeling targeting the VEGFr receptor. This indicates its potential role in cancer therapy research, contributing valuable insights into the development of new therapeutic agents (Sharma et al., 2018).
Contributions to Organic Synthesis
Research also encompasses the synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, exploring their potential as pesticides. These derivatives have been characterized through X-ray powder diffraction, revealing valuable data for their application in organic synthesis and potential pesticide development. Such studies contribute to the broader field of chemical synthesis, offering pathways to novel compounds with specific biological or chemical properties (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Activity
Additionally, 2-arylhydrazononitriles have been utilized as key synthons for preparing a variety of heterocyclic substances with antimicrobial properties. This demonstrates the chemical's versatility in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenoxy)propyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-14(2)18(3,13-20)21-17(23)12-22(4)10-5-11-24-16-8-6-15(19)7-9-16/h6-9,14H,5,10-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYJNPCTBSYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2989868.png)


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2989874.png)
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)

![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)
![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2989883.png)